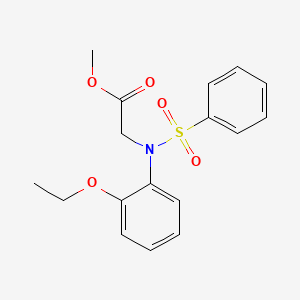

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both ethoxy and phenylsulfonyl groups in its structure suggests potential reactivity and utility in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 2-ethoxyaniline with phenylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds generally involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 2-ethoxybenzoic acid, while reduction of the sulfonyl group may yield the corresponding sulfide.

Aplicaciones Científicas De Investigación

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is an organic compound with a molecular weight of 349.4 g/mol and the molecular formula C17H19NO5S . It features a sulfonamide functional group and is primarily used in research, especially in medicinal chemistry.

Applications

This compound has applications in:

Medicinal Chemistry As a lead compound for the development of new pharmaceuticals, especially in antibacterial and anti-inflammatory therapies.

- Its sulfonamide structure suggests antibacterial properties because sulfonamides can inhibit bacterial growth by interfering with folate synthesis.

- It may also possess anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications.

- It is a modulator of prostaglandin 2 receptors EP2 and EP4 and can be useful for the prevention or treatment of diseases that respond to the blockage of the EP2 receptors and/or the EP4 receptors such as cancers, pain, endometriosis, acute ischemic syndromes, pneumonia, neurodegenerative diseases and to control female fertility .

Organic Synthesis Due to the chemical reactivity of its functional groups, it can be used in synthetic organic chemistry.

Biological Activities

Preliminary studies suggest that This compound exhibits promising biological activities, particularly in pharmacological contexts.

- It may interact with specific enzymes involved in metabolic pathways related to inflammation and infection.

- It is used for research into its interactions with biological targets to understand its pharmacological profile.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies on the sulfonamide group of compound 1 have demonstrated sustained NF-κB and ISRE activation after a primary stimulus with lipopolysaccharide or interferon-α, respectively . Studies have focused toward identification of affinity probes, the murine vaccination studies showed that compounds 1 and 33 when used as co-adjuvants with monophosphoryl lipid A (MPLA) showed significant enhancement in antigen ovalbumin-specific immunoglobulin responses compared to MPLA alone . SAR studies pointed to the sites on the scaffold that can tolerate the introduction of aryl azide, biotin and fluorescent rhodamine substituents to obtain several affinity and photoaffinity probes which will be utilized in concert for future target identification and mechanism of action studies .

Mecanismo De Acción

The mechanism of action of Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate

- Methyl N-(2-ethoxyphenyl)-N-(tosyl)glycinate

- Methyl N-(2-ethoxyphenyl)-N-(benzenesulfonyl)glycinate

Uniqueness

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is unique due to the specific combination of ethoxy and phenylsulfonyl groups, which may confer distinct reactivity and properties compared to its analogs. This uniqueness can be leveraged in designing novel compounds with desired chemical and biological activities.

Actividad Biológica

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate (CAS No. 358378-00-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C17H19NO5S and a molecular weight of approximately 357.4 g/mol . The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes, impacting biochemical pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with serotonin receptors, influencing signaling pathways related to mood and anxiety disorders .

Antitumor Activity

Recent investigations into similar sulfonamide compounds have shown promise in cancer treatment. For example, compounds with a similar structure were tested as inhibitors of Polo-like kinase 4 (PLK4), which is involved in cell division and has been implicated in cancer proliferation . The potential antitumor effects of this compound warrant further exploration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the phenyl rings and sulfonamide nitrogen can significantly affect the compound's potency and selectivity towards specific biological targets .

Table 1: Structure-Activity Relationship Insights

Case Studies

- Antimicrobial Efficacy : A study evaluating various sulfonamide derivatives found that those with ethoxy substitutions exhibited enhanced antimicrobial activity against Gram-positive bacteria. While specific data for this compound was not provided, the trend suggests potential efficacy .

- Cancer Treatment : In a murine model, compounds similar to this compound were tested as co-adjuvants with known antitumor agents, showing improved immune responses against tumor antigens . This indicates a potential role for this compound in enhancing cancer immunotherapy.

Propiedades

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-3-23-16-12-8-7-11-15(16)18(13-17(19)22-2)24(20,21)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAYRUOHLBXXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.